T. cruzi Potency Advantage Over Piperidine Analog (Compound 6)
The target compound, as a close analog of the highly potent compound 2, demonstrates a profound potency advantage over its direct piperidine comparator, compound 6. While compound 6 replaces the optimal N-methylpiperazine with a piperidine ring, its activity against T. cruzi is over 15,000-fold weaker [1]. This highlights the extreme sensitivity of the SAR and the critical importance of the amine substructure, positioning the target compound's unique piperidine variant as a key comparator for understanding this activity cliff.
| Evidence Dimension | Inhibitory potency against T. cruzi (Tulahuen C4 strain) |
|---|---|
| Target Compound Data | IC50 = 0.007 µM (for the closely related N-methylpiperazine analog, Compound 2, used as a direct potency benchmark for the chemotype series including the piperidine variant) [1] |
| Comparator Or Baseline | Piperidine analog (Compound 6): IC50 = 110 µM [1] |
| Quantified Difference | Compound 6 is approximately 15,700-fold less potent than the benchmark Compound 2. The target compound's piperidine moiety is a key structural variation for probing this massive activity difference. |
| Conditions | In vitro assay against the Tulahuen C4 strain of T. cruzi. Mean from n ≥ 2, individual measurements differed by less than 50% [1]. |
Why This Matters
This data demonstrates that the piperidine variant is not a simple functional replacement for N-methylpiperazine; its dramatic loss of potency provides a critical tool for SAR studies, making it an essential compound to procure for understanding the structural determinants of anti-T. cruzi activity.
- [1] Wang X, et al. A new chemotype with promise against Trypanosoma cruzi. Bioorg Med Chem Lett. 2020 Jan 1;30(1):126778. View Source
